N-(4-cyanophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. The structure includes a 3-ethyl substituent on the pyrimidinone ring and a 7-phenyl group, which enhances steric and electronic diversity. The acetamide moiety is linked via a sulfanyl bridge to the thienopyrimidinone core, with a 4-cyanophenyl group at the terminal position.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-2-27-22(29)21-20(18(13-30-21)16-6-4-3-5-7-16)26-23(27)31-14-19(28)25-17-10-8-15(12-24)9-11-17/h3-11,13H,2,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLRZOISALUGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structural features, including a cyano group and a sulfanyl moiety, suggest significant potential for biological activity, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C_{18}H_{18}N_{4}OS, with a molecular weight of approximately 346.43 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 346.43 g/mol |
| Density | Not available |
| Solubility | Not specified |
The compound's structure includes functional groups that may interact with various biological targets, influencing its pharmacological properties.
This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. Preliminary studies indicate that it may inhibit certain enzymes involved in cellular signaling pathways, potentially leading to therapeutic effects in various diseases.
Biological Activity
Research has indicated several areas where this compound displays notable biological activity:
- Anticancer Activity :
- Enzyme Inhibition :
-
Molecular Docking Studies :
- Computational analyses using molecular docking techniques have suggested favorable binding interactions between the compound and various protein targets, indicating its potential as a lead compound for drug development .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related thienopyrimidine derivatives:
- Study on Anticancer Properties :
- Cholinesterase Inhibition :
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogs
Structural and Electronic Effects
- Substituent Influence: The 4-cyanophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing polarity compared to the 4-chlorophenyl (moderate electron-withdrawing) and 4-butylphenyl (electron-donating) analogs .
- Core Variations: The thieno[3,2-d]pyrimidinone core (target compound, ) offers greater rigidity and π-conjugation than the pyridinone () or dihydropyrimidin-2-yl () cores, affecting solubility and stability .
Physical Properties
- Melting Points : The sulfamoylphenyl analog () exhibits the highest m.p. (288°C), attributed to strong hydrogen-bonding capacity, whereas the dichlorophenyl analog () has a lower m.p. (230°C) due to reduced polarity . The target compound’s m.p. is unreported but expected to fall between these values.
- Molecular Weight : The 4-butylphenyl analog () has the highest molecular weight (463.61 g/mol), suggesting increased lipophilicity compared to the target compound .
Research Implications
- Biological Activity: The cyano group may enhance interactions with enzymes or receptors via dipole-dipole interactions, contrasting with the hydrophobic butyl or halogenated substituents .
- Crystallography : ’s crystal structures of chlorophenyl analogs highlight the role of sulfanyl bridges in forming hydrogen bonds, a feature likely conserved in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
